molecular formula C16H15ClN2O3S B250094 N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide

N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide

Cat. No. B250094
M. Wt: 350.8 g/mol
InChI Key: DPIFVKRPBWTVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide, also known as NSC 74859, is a chemical compound that has gained attention in scientific research due to its potential as an anticancer agent.

Mechanism of Action

N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDAC activity, N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of tumor growth and induction of apoptosis.
Biochemical and Physiological Effects
N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 has been shown to induce cell cycle arrest in cancer cells, specifically in the G2/M phase.

Advantages and Limitations for Lab Experiments

N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 has several advantages for lab experiments, including its ability to inhibit tumor growth and induce apoptosis in cancer cells. However, N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 also has some limitations, including its potential toxicity and the need for further research to determine its efficacy in vivo.

Future Directions

There are several future directions for research on N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859, including the development of more efficient synthesis methods, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the safety and efficacy of N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 in vivo and to identify potential side effects.

Synthesis Methods

N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 can be synthesized using a multi-step process that involves the reaction between 4-chlorobenzoic acid and 4-aminobenzenesulfonamide, followed by the addition of allylamine and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide 74859 has been studied for its potential as an anticancer agent, specifically for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Several studies have shown promising results in vitro and in vivo, including the inhibition of cell proliferation and migration in breast cancer cells and the induction of apoptosis in leukemia cells.

properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

4-chloro-N-[4-(prop-2-enylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H15ClN2O3S/c1-2-11-18-23(21,22)15-9-7-14(8-10-15)19-16(20)12-3-5-13(17)6-4-12/h2-10,18H,1,11H2,(H,19,20)

InChI Key

DPIFVKRPBWTVAU-UHFFFAOYSA-N

SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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